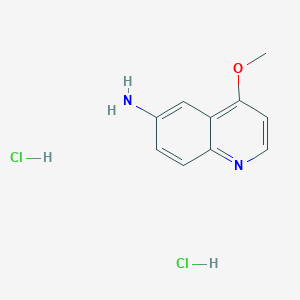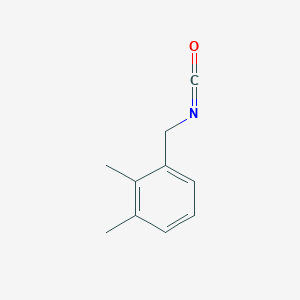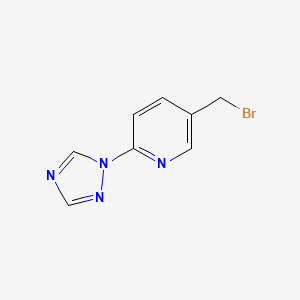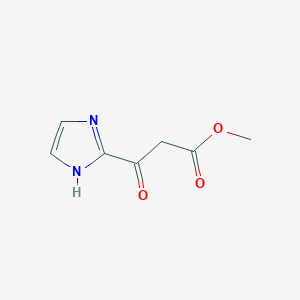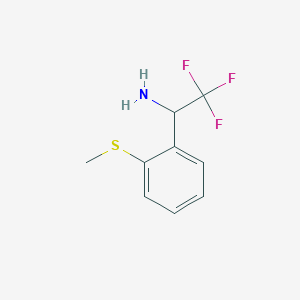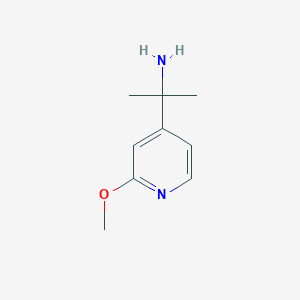
4-(Cyclohex-3-en-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohex-3-en-1-yl)butanoic acid is an organic compound with the molecular formula C10H16O2 It is characterized by a cyclohexene ring attached to a butanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohex-3-en-1-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of cyclohexene with butanoic acid under specific conditions. For instance, the reaction can be catalyzed by acids or bases to facilitate the addition of the butanoic acid chain to the cyclohexene ring. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclohex-3-en-1-yl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The compound can undergo substitution reactions where functional groups on the cyclohexene ring or butanoic acid chain are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield cyclohexenone derivatives, while reduction can produce cyclohexane derivatives .
Aplicaciones Científicas De Investigación
4-(Cyclohex-3-en-1-yl)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism of action of 4-(Cyclohex-3-en-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(Cyclohex-3-en-1-yl)butanoic acid include:
Cyclohexane carboxylic acid: A compound with a cyclohexane ring attached to a carboxylic acid group.
Cyclohexene carboxylic acid: Similar to this compound but with a different chain length.
Cyclohexyl butanoic acid: A compound with a cyclohexyl group attached to a butanoic acid chain
Uniqueness
This compound is unique due to its specific structure, which combines a cyclohexene ring with a butanoic acid chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
13487-63-3 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
4-cyclohex-3-en-1-ylbutanoic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-2,9H,3-8H2,(H,11,12) |
Clave InChI |
PXOIHFYYWYKBSL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC=C1)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B15320988.png)
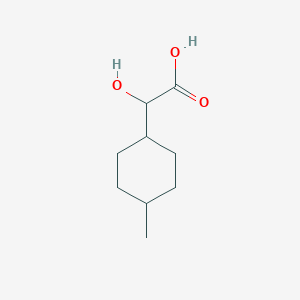

![rac-1-[(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazol-3-yl]ethan-1-aminehydrochloride,cis](/img/structure/B15321009.png)


